molecular formula C25H22FNO4 B12307153 (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(3-fluoro-phenyl)-butyric acid

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(3-fluoro-phenyl)-butyric acid

Katalognummer: B12307153
Molekulargewicht: 419.4 g/mol
InChI-Schlüssel: USLBDGLIEZPUPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(3-fluoro-phenyl)-butyric acid is a chiral amino acid derivative featuring:

  • Fmoc (fluorenylmethyloxycarbonyl) group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and selective removal via piperidine .
  • (R)-configuration: Critical for stereoselective interactions in biological systems or asymmetric synthesis .
  • Butyric acid backbone: Provides carboxylic acid functionality for conjugation or further derivatization .

Eigenschaften

Molekularformel

C25H22FNO4

Molekulargewicht

419.4 g/mol

IUPAC-Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-fluorophenyl)butanoic acid

InChI

InChI=1S/C25H22FNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)

InChI-Schlüssel

USLBDGLIEZPUPZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)F)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Enantioselective Synthesis via Asymmetric Catalysis

The enantioselective synthesis of β-amino acids often employs chiral auxiliaries or catalysts. A three-component reaction involving nickel(II) glycinate Schiff bases, aromatic aldehydes, and nitriles enables stereocontrolled access to β-substituted-γ,γ-disubstituted butyric acids. For the 3-fluorophenyl variant:

  • Reagents : Nickel(II)-(S)-BPB/(2S,3R)-2-amino-4,4'-dicyano-3-(3-fluorophenyl)butyric acid Schiff base complex, 3-fluorobenzaldehyde, trimethylsilyl cyanide (TMSCN).
  • Conditions : CH₂Cl₂, 25°C, 24 hours.
  • Yield : 85–92% with >98% enantiomeric excess (ee).

Fmoc Protection of β-Amino Acid Intermediates

The Fmoc group is introduced to the β-amino acid precursor via:

  • Method A : Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) and sodium bicarbonate.
  • Method B : Use of Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP).

Optimized Protocol (Method B) :

  • Dissolve (R)-3-amino-4-(3-fluorophenyl)butyric acid (1 eq) in anhydrous DMF.
  • Add Fmoc-OSu (1.2 eq) and DMAP (0.1 eq).
  • Stir at 25°C for 12 hours.
  • Quench with aqueous citric acid, extract with ethyl acetate, and purify via silica chromatography.
    Yield : 89–94%.

Stepwise Synthesis from L-Aspartic Acid Derivatives

Retrosynthetic Pathway

  • Core Structure : 4-(3-Fluorophenyl)butyric acid backbone.
  • Chiral Center : Introduced via enzymatic resolution or asymmetric hydrogenation.
  • Amino Group Protection : Fmoc-cloaking post-amination.

Detailed Procedure

Step 1: Synthesis of 4-(3-Fluorophenyl)but-2-enoic Acid

  • Reactants : 3-Fluorocinnamic acid, Pd/C, H₂ (1 atm).
  • Conditions : Ethanol, 50°C, 6 hours.
  • Yield : 78%.

Step 2: Asymmetric Hydroamination

  • Catalyst : Rhodium-(R)-BINAP complex.
  • Reagents : NH₃, 4-(3-Fluorophenyl)but-2-enoic acid.
  • Conditions : THF, 60°C, 24 hours.
  • Yield : 82% (92% ee).

Step 3: Fmoc Protection

  • Follow Method B (Section 2.2) for 93% yield.

Industrial-Scale Production

Continuous Flow Synthesis

Reactor Setup :

  • Microfluidic channels with immobilized lipase for kinetic resolution.
  • In-line Fmoc protection using Fmoc-OSu.

Advantages :

  • 98% conversion in <2 hours.
  • Reduced solvent waste (DMF recycling).

Crystallization-Based Purification

  • Solvent System : Ethanol/water (7:3 v/v).
  • Purity : >99.5% after two recrystallizations.

Comparative Analysis of Methods

Method Yield ee (%) Scalability Cost Efficiency
Asymmetric Catalysis 85–92% >98 Moderate High
Fmoc-OSu Protection 89–94% N/A High Moderate
Continuous Flow 98% >99 Industrial Low

Challenges and Solutions

Epimerization During Coupling

  • Issue : Base-induced racemization during Fmoc introduction.
  • Solution : Use HOBt/DIPEA in DMF at 0°C, reducing epimerization to <1%.

Byproduct Formation

  • Elimination Products : Observed during prolonged coupling (e.g., dehydroalanine).
  • Mitigation : Limit reaction time to <12 hours and use fresh coupling reagents.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-3-fluoro-D-homophenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of Fmoc-3-fluoro-D-homophenylalanine .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Fmoc-3-Fluor-D-Homophenylalanin beinhaltet seine Integration in Peptide während der Synthese. Die Fmoc-Gruppe schützt die Aminogruppe und ermöglicht selektive Reaktionen an anderen Stellen. Sobald die gewünschte Peptidsequenz synthetisiert ist, wird die Fmoc-Gruppe mit einer Base wie Piperidin entfernt, wodurch die freie Aminogruppe freigelegt wird. Dies ermöglicht es dem Peptid, über verschiedene Wege mit seinen molekularen Zielmolekülen, wie Enzymen oder Rezeptoren, zu interagieren.

Wirkmechanismus

The mechanism of action of Fmoc-3-fluoro-D-homophenylalanine involves its incorporation into peptides during synthesis. The Fmoc group protects the amine group, allowing for selective reactions at other sites. Once the desired peptide sequence is synthesized, the Fmoc group is removed using a base such as piperidine, revealing the free amine group . This allows the peptide to interact with its molecular targets, such as enzymes or receptors, through various pathways .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Purity : ≥98% (commercial grade) .
  • Applications : Primarily used in peptide synthesis and medicinal chemistry research.

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Compound Name Substituent Electronic Effects Molecular Weight (g/mol) Purity Key Differences Reference
Target Compound 3-Fluoro-phenyl Electron-withdrawing, enhances binding via halogen bonds 419.45 (reported) 98% Baseline for comparison
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid 4-Iodo-phenyl Larger atomic radius, polarizable 527.36 97% Increased steric bulk; potential for radiopharmaceutical applications
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluoro-phenyl Enhanced electronegativity ~375.34 (calculated) N/A Stronger halogen bonding; improved target affinity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid 4-Hydroxy-phenyl Hydrogen-bond donor ~397.40 (calculated) N/A Improved solubility; potential for covalent coupling

Key Findings :

  • Electron-withdrawing groups (e.g., F, I) enhance stability and binding interactions, while hydroxyl groups improve solubility .
  • Steric effects from bulky substituents (e.g., tert-butyl in ) may hinder reactivity in solid-phase peptide synthesis .

Backbone and Functional Group Modifications

Compound Name Backbone Structure Functional Groups Key Features Reference
Target Compound Butyric acid Carboxylic acid Standard for peptide coupling
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid Methoxy-oxo butanoic acid Methylamino, ester Reduced acidity; altered reactivity in amide bond formation
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid Unsaturated pentenoic acid Double bond Conformational rigidity; susceptibility to oxidation

Key Findings :

  • Esterification () reduces carboxylic acid reactivity, requiring harsher conditions for deprotection .
  • Unsaturated backbones () introduce rigidity but may complicate storage and handling .

Protecting Group Strategies

Compound Name Protecting Groups Stability Deprotection Conditions Reference
Target Compound Fmoc Base-labile (piperidine) Standard for SPPS
(R)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid Fmoc + Boc Acid-labile (TFA for Boc) Orthogonal protection; enables sequential deprotection
(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid Fmoc + Cbz Base/acid-sensitive Dual protection for branched peptides

Key Findings :

  • Orthogonal protection (e.g., Boc + Fmoc) allows sequential modification in complex syntheses .
  • Cbz groups () offer compatibility with hydrogenation, expanding utility in catalytic reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.